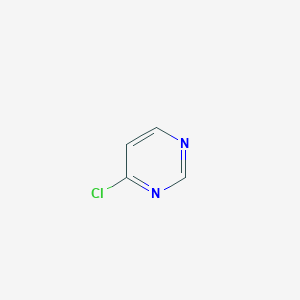

4-Chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPKMSBWOKAKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349079 | |

| Record name | 4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17180-93-7 | |

| Record name | 4-Chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloropyrimidine from Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-chloropyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, barbituric acid. The synthesis is a multi-step process that proceeds through key chlorinated pyrimidine intermediates. This document outlines the detailed experimental protocols for each stage, presents quantitative data in a structured format for easy comparison, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is a crucial heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic substitution, makes it an ideal scaffold for the introduction of various functional groups, enabling the exploration of diverse chemical spaces in drug discovery programs. The synthesis from barbituric acid offers a cost-effective and scalable route to this important intermediate. The overall synthetic strategy involves three main stages:

-

Chlorination of Barbituric Acid: Conversion of barbituric acid to the key intermediate, 2,4,6-trichloropyrimidine.

-

Partial Dechlorination: Selective reduction of 2,4,6-trichloropyrimidine to 4,6-dichloropyrimidine.

-

Final Selective Dechlorination: Targeted removal of one chlorine atom from 4,6-dichloropyrimidine to yield the final product, this compound.

This guide will delve into the detailed methodologies for each of these transformations, providing researchers with the necessary information to replicate and optimize these procedures in a laboratory setting.

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

The initial step in the synthesis is the exhaustive chlorination of barbituric acid to form 2,4,6-trichloropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or a catalyst. Several methods have been reported, with variations in reaction conditions and reagents to improve yield and simplify the work-up procedure.

Experimental Protocols

Method A: Chlorination with Phosphorus Oxychloride and Dimethylaniline

A widely cited method involves the use of dimethylaniline as a base.

-

Procedure: Barbituric acid is reacted with an excess of phosphorus oxychloride in the presence of dimethylaniline. The reaction mixture is heated under reflux conditions. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The resulting 2,4,6-trichloropyrimidine is then isolated through an aqueous work-up, which typically involves extraction with an organic solvent.[1]

-

Post-reaction Processing: The aqueous work-up can be cumbersome for large-scale synthesis due to the need for extraction and the generation of significant aqueous waste.[1]

Method B: Two-Step Chlorination with POCl₃ and PCl₅ (or PCl₃/Cl₂)

To address the challenges of aqueous work-up and improve yields, a two-step process has been developed.

-

Procedure: In the first step, barbituric acid is reacted with phosphorus oxychloride, optionally with a catalyst. In the second step, phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine gas, are added to the reaction mixture.[2][3] This two-step approach allows for a non-aqueous work-up, simplifying the isolation of the product.[2]

-

Reaction Conditions: The first step is typically carried out at a temperature between 70°C and 115°C.[3] The second step, involving the addition of PCl₅ or PCl₃/Cl₂, is conducted at a temperature ranging from 20°C to below 80°C.[2]

Quantitative Data

| Method | Reagents | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| A | Barbituric acid, POCl₃ | Dimethylaniline | Reflux | Not specified | 85 | [1] |

| B | Barbituric acid, POCl₃, PCl₃, Cl₂ | N-methylpyrrolidone | 75 ± 5 | 7 hours (step 1) | 90 | [2] |

| B | Barbituric acid, POCl₃, PCl₃, Cl₂ | Triethylamine | 75 ± 5 | Not specified | 91 | [2] |

| B | Barbituric acid, POCl₃, PCl₅ | None specified | 70 - 115 (step 1) | Not specified | Not specified | [3] |

Reaction Pathway

Caption: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid.

Synthesis of 4,6-Dichloropyrimidine from 2,4,6-Trichloropyrimidine

The next stage involves the selective removal of the chlorine atom at the 2-position of 2,4,6-trichloropyrimidine to yield 4,6-dichloropyrimidine. The chlorine atoms at the 4 and 6 positions are more reactive towards nucleophilic substitution, which allows for regioselective reactions. However, for reduction, careful control of reaction conditions is necessary to achieve the desired monodechlorination at the 2-position.

For the purpose of this guide, we will focus on the more established route to 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, which is a tautomer of barbituric acid and can be considered a closely related starting material.

Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

The chlorination of 4,6-dihydroxypyrimidine is a common method for the preparation of 4,6-dichloropyrimidine.

Experimental Protocol:

-

Procedure: 4,6-Dihydroxypyrimidine is reacted with an excess of phosphorus oxychloride in the presence of a trialkylamine, such as triethylamine or 2-methyl-5-ethyl-pyridine, which acts as an acid scavenger and catalyst.[1][4] The reaction is typically carried out at elevated temperatures. After completion, the excess phosphorus oxychloride is distilled off, and the product is isolated by pouring the residue into water and neutralizing, followed by extraction or filtration.[1]

-

Alternative Chlorinating Agent: Phosgene can also be used as a chlorinating agent in the presence of a suitable base.[5]

Quantitative Data

| Starting Material | Reagents | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |

| 4,6-Dihydroxypyrimidine | POCl₃ | 2-Methyl-5-ethyl-pyridine | Cooling, then metered addition | ~100 | [4] |

| 4,6-Dihydroxypyrimidine | POCl₃ | Trialkylamine | 20 - Reflux | Not specified | [1] |

| 4,6-Dihydroxypyrimidine | Phosgene | Tertiary amine | Not specified | Not specified | [5] |

Synthesis of this compound from 4,6-Dichloropyrimidine

The final step is the selective monodechlorination of 4,6-dichloropyrimidine to produce this compound. This requires a reducing agent that can selectively remove one of the two equivalent chlorine atoms without over-reduction of the pyrimidine ring.

Experimental Protocols

Method: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the dehalogenation of aryl halides.

-

General Procedure: 4,6-Dichloropyrimidine is dissolved in a suitable solvent, and a catalytic amount of Pd/C is added. The reaction is carried out under a hydrogen atmosphere. The progress of the reaction needs to be carefully monitored to stop at the mono-dechlorinated product and avoid the formation of pyrimidine. The use of a base, such as magnesium oxide or sodium hydroxide, is often employed to neutralize the hydrochloric acid formed during the reaction, which can help in preventing the hydrogenation of the pyrimidine ring.[6]

-

Specific Conditions: A detailed procedure involves dissolving the chloropyrimidine in diethyl ether and adding 10% palladium-on-carbon catalyst along with magnesium oxide. The mixture is then shaken under a hydrogen atmosphere at an initial pressure of three atmospheres at room temperature.[6]

Method: Reduction with Zinc Dust

Zinc dust in the presence of an acid or a proton source can also be used for the reductive dehalogenation of chloropyrimidines.

-

General Procedure: While specific conditions for the selective reduction of 4,6-dichloropyrimidine are not extensively detailed, the reduction of chloropyrimidines with zinc dust and water has been reported, although with poor yields in some cases. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the formation of this compound.

Quantitative Data

Detailed quantitative data for the selective synthesis of this compound from 4,6-dichloropyrimidine is not extensively reported in the readily available literature. The yields are highly dependent on the specific reaction conditions and the prevention of over-reduction.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from barbituric acid is a feasible multi-step process that provides access to a valuable building block for drug discovery and development. The key transformations involve the initial chlorination to 2,4,6-trichloropyrimidine, followed by sequential, selective dechlorinations. While the chlorination steps are well-documented with high-yielding protocols, the final selective reduction of 4,6-dichloropyrimidine to this compound requires careful control of reaction conditions to achieve the desired selectivity and avoid over-reduction. This guide provides a comprehensive overview of the available methods and serves as a foundational resource for researchers in the field. Further optimization of the final reduction step may be necessary to develop a robust and high-yielding process suitable for large-scale production.

References

- 1. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 2. This compound CAS#: 17180-93-7 [m.chemicalbook.com]

- 3. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrimidine is a pivotal heterocyclic compound widely utilized in medicinal chemistry and drug development. Its pyrimidine core is a common feature in a variety of biologically active molecules, including approved pharmaceuticals. The presence of a chlorine atom at the 4-position renders the pyrimidine ring susceptible to a range of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols and insights for its effective application in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid or oil, a characteristic that can vary depending on its purity.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 17180-93-7 | [2] |

| Molecular Formula | C₄H₃ClN₂ | [2] |

| Molecular Weight | 114.53 g/mol | [2] |

| Melting Point | 160-170 °C (decomposes) | [3] |

| Boiling Point | 173.0 ± 13.0 °C (Predicted) | [3] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in dichloromethane and chloroform. | [3] |

| Appearance | Colorless to pale yellow or brown solid/oil. | [1][3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom attached to the chlorine (C4) will exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing chloro substituent. This makes the C4 position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the most prominent reaction of this compound, providing a versatile method for introducing a wide array of functional groups.[5] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

The following diagram illustrates a typical workflow for performing a nucleophilic aromatic substitution reaction with this compound.

Caption: General experimental workflow for nucleophilic substitution.

This protocol describes the synthesis of 4-aminopyrimidine derivatives, which are common scaffolds in medicinal chemistry.

Materials:

-

This compound derivative

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Solvent (e.g., Ethanol, DMF, 2-Propanol)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)

-

Round-bottom flask with condenser or microwave reaction vial

-

Standard work-up and purification equipment

Procedure (Conventional Heating):

-

To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[5]

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopyrimidine.[5]

Procedure (Microwave-Assisted Synthesis):

-

In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).[5]

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction to the desired temperature and hold for the specified time as determined by reaction optimization.

-

After cooling, proceed with the work-up and purification as described in the conventional heating method.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrimidines.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted this compound.

Materials:

-

This compound derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine the this compound derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

While less commonly reported for this compound itself, other palladium-catalyzed cross-coupling reactions such as the Sonogashira (coupling with terminal alkynes), Stille (coupling with organostannanes), and Heck (coupling with alkenes) reactions are, in principle, applicable and have been demonstrated on related chloropyrimidine systems. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations.

Reduction of the Chloro Group

The chlorine atom of this compound can be removed via reduction, typically through catalytic hydrogenation. This reaction provides access to the parent pyrimidine scaffold from a functionalized intermediate.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound derivative

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

-

Base (e.g., Triethylamine, Sodium acetate) to neutralize the HCl formed

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Dissolve the this compound derivative in the chosen solvent in a suitable hydrogenation vessel.

-

Add the Pd/C catalyst and the base.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir or shake the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue as needed.

Role in Signaling Pathways and Drug Development

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are integral components of numerous kinase inhibitors and other therapeutic agents. The pyrimidine scaffold often serves as a "hinge-binder," interacting with the hinge region of the ATP-binding pocket of kinases. The substituents introduced at the C4 position via the reactions described above are crucial for modulating potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of 4-aminopyrimidine are found in a variety of kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis, which are critical in oncology. The ability to readily diversify the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of these compounds. For example, covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) have been developed from chloropyrimidine scaffolds, where the chloro group reacts with a cysteine residue in the protein's active site.[6]

The following diagram illustrates the general role of this compound as a starting material in the synthesis of kinase inhibitors that modulate cellular signaling.

Caption: Role of this compound in drug development.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined chemical properties and predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its reactivity, guided by the detailed protocols provided in this guide, will empower researchers to efficiently leverage this versatile intermediate in the discovery and development of novel therapeutic agents. The continued exploration of new synthetic methodologies involving this compound will undoubtedly lead to the creation of innovative drug candidates targeting a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17180-93-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloropyrimidine, a key heterocyclic compound utilized in medicinal chemistry and materials science. This document presents available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | Singlet | - |

| H-5 | ~7.5 | Doublet | ~5.0 |

| H-6 | ~8.6 | Doublet | ~5.0 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~162 |

| C-5 | ~122 |

| C-6 | ~155 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=N bonds, as well as the C-Cl bond.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1550 | Medium-Strong | C=N Stretch (ring) |

| 1500-1400 | Medium-Strong | C=C Stretch (ring) |

| 1200-1000 | Medium | In-plane C-H Bending |

| 850-750 | Strong | Out-of-plane C-H Bending |

| 800-600 | Medium-Strong | C-Cl Stretch |

Note: Based on characteristic vibrational frequencies for substituted pyrimidines.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₄H₃ClN₂, the expected molecular weight is approximately 114.53 g/mol .[2] The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 114 | High | [M]⁺ (with ³⁵Cl) |

| 116 | Medium | [M+2]⁺ (with ³⁷Cl) |

| 88 | Medium | [M - CN]⁺ |

| 79 | Medium | [M - Cl]⁺ |

| 52 | Medium | [C₃H₂N]⁺ |

Note: Fragmentation patterns are predicted based on the structure and typical behavior of similar compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

For a solid sample, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected in the range of 4000 to 400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and vibrational modes using standard IR correlation tables.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Alternatively, for a pure sample, a direct insertion probe can be used to introduce the sample into the ion source.

-

In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak (M⁺). Its m/z value corresponds to the molecular weight of the compound.

-

Look for the M+2 peak to confirm the presence of chlorine.

-

Analyze the m/z values of the other significant peaks, which represent fragment ions.

-

Propose logical fragmentation pathways that explain the observed fragment ions to further support the structure of this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 4-Chloropyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyrimidine is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity, driven by the presence of a chlorine atom on the pyrimidine ring, makes it a valuable intermediate. A comprehensive understanding of its solubility in various organic solvents is paramount for efficient reaction design, purification, and formulation development. This technical guide addresses the current landscape of this compound's solubility, provides a detailed experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data. While publicly available quantitative solubility data is scarce, this guide equips researchers with the necessary tools to generate and interpret this critical information.

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and significantly impacts its utility in chemical synthesis and drug development. For this compound, solubility data is essential for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing stable and bioavailable drug formulations.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.

Quantitative Solubility Data

As of December 2025, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of organic solvents has not been identified. To facilitate the systematic collection and comparison of such data, the following table template is provided for researchers to record their experimentally determined values. It is recommended to measure solubility at standard laboratory temperatures (e.g., 25 °C) and other relevant temperatures for specific applications.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or a volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Gravimetric Analysis: If the solvent is volatile, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid this compound can be measured.

-

Spectroscopic Analysis: A pre-established calibration curve using UV-Vis spectroscopy at the λmax of this compound in the specific solvent can be used to determine the concentration.

-

Chromatographic Analysis: HPLC is a highly accurate method for determining concentration, especially in complex mixtures. A calibration curve with standards of known concentration is required.

-

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/L or mol/L).

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Figure 1: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive quantitative understanding of this compound's solubility in organic solvents from existing literature is currently limited, this guide provides the necessary framework for researchers to generate this vital data. The detailed isothermal shake-flask protocol and the structured data presentation table are designed to promote standardized and comparable solubility assessments. By systematically determining and sharing this information, the scientific community can accelerate the development of novel synthetic routes and formulations involving this important chemical intermediate.

References

Stability and storage conditions for 4-Chloropyrimidine

An In-depth Technical Guide to the Stability and Storage of 4-Chloropyrimidine

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This compound, a key building block in medicinal chemistry, requires careful handling due to its inherent reactivity and sensitivity to environmental conditions. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound and its related derivatives, supported by data from safety data sheets and chemical suppliers.

Chemical Properties and Stability

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the fourth position.[1] The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[2] This electron deficiency makes the carbon positions, particularly C4, susceptible to nucleophilic attack. The chlorine atom at this position is an excellent leaving group, which defines the compound's utility in synthesis but also contributes to its instability under certain conditions.[2]

The stability of this compound and its hydrochloride salt is significantly affected by moisture. Both are described as moisture-sensitive and unstable in aqueous solutions.[3][4] The hydrochloride salt is noted to be extremely moisture sensitive and hygroscopic.[3] This sensitivity necessitates storage in a dry, inert atmosphere to prevent hydrolysis and degradation.

Table 1: Stability Summary of this compound and its Hydrochloride Salt

| Compound | CAS Number | Key Stability Concerns | Incompatible Materials | Hazardous Decomposition Products |

| This compound | 17180-93-7 | Moisture Sensitive, Unstable in Aqueous Solution, Unstable in DMSO.[4] | Strong oxidizing agents, Acids.[5][6] | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[5][6] |

| This compound hydrochloride | 179051-78-6 | Extremely Moisture Sensitive, Hygroscopic, Unstable in Aqueous Solution.[3] | Not specified, but likely similar to the free base. | Not specified, but likely similar to the free base. |

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The primary recommendation across various suppliers is to store the compound in a freezer at temperatures under -20°C.[3][4][7] Furthermore, storage under an inert atmosphere, such as argon or nitrogen, is advised to prevent exposure to moisture and atmospheric oxygen.[3][4][7] Containers should be tightly sealed.[5][6][8][9][10] For some related compounds, protection from light is also recommended.[5][10]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in freezer, under -20°C.[3][4][7][11][12] | To minimize degradation kinetics and maintain stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3][4][7] | To prevent contact with moisture and oxygen, which can lead to hydrolysis and oxidation. |

| Container | Keep container tightly closed.[5][6][8][9][10] | To prevent ingress of moisture and air. |

| Light | Protect from light.[5][10] | To prevent potential photolytic degradation. |

| Location | Store in a dry, cool, and well-ventilated place.[5][6][8][9][10] | General best practice for chemical storage to ensure safety and stability. |

Experimental Protocols

General Protocol for Handling this compound

-

Preparation:

-

Ensure the work area, such as a fume hood, is clean, dry, and well-ventilated.[5][8]

-

Have an inert gas supply (Argon or Nitrogen) ready for blanketing the compound.

-

Pre-dry all glassware and equipment in an oven and allow to cool in a desiccator before use.

-

Prepare necessary personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9][13]

-

-

Compound Handling:

-

Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

-

Once at room temperature, open the container under a stream of inert gas.

-

Quickly weigh the desired amount of the compound and transfer it to the reaction vessel.

-

Immediately reseal the original container, purge with inert gas, and return it to the recommended freezer storage.[3][4]

-

-

Reaction Setup:

-

Post-Handling:

Visualizing Workflows and Logic

To further clarify the handling and storage logic, the following diagrams are provided.

Caption: Decision workflow for storing this compound upon receipt.

References

- 1. CAS 17180-93-7: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound hydrochloride | 179051-78-6 [m.chemicalbook.com]

- 4. This compound CAS#: 17180-93-7 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 179051-78-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]

- 13. himediadownloads.com [himediadownloads.com]

- 14. This compound | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloropyrimidine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Key Heterocyclic Intermediate

Introduction

4-Chloropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the fourth position. This molecule serves as a critical building block in medicinal chemistry and drug discovery, primarily owing to the reactivity of its chlorine atom, which allows for versatile functionalization through nucleophilic substitution and cross-coupling reactions. Its structural motif is present in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its derivatization, and its role in modulating key cellular signaling pathways.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 17180-93-7 | |

| Molecular Formula | C₄H₃ClN₂ | |

| Molecular Weight | 114.53 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in polar solvents | [1] |

Synthesis of the this compound Core

A convenient and practical one-pot synthesis of 4-chloropyrimidines can be achieved through a novel chloroimidate annulation from aromatic β-amino nitriles and acid chlorides.[1]

Experimental Protocol: One-Pot Synthesis of 4-Chloropyrimidines[1]

Materials:

-

Aromatic β-amino nitrile (e.g., 2-amino-nicotine-nitrile)

-

Acid chloride (e.g., benzoyl chloride)

-

Sulfolane (solvent)

-

Phosphorus pentachloride (PCl₅)

-

N-methyl-2-pyrrolidone (NMP)

-

Triethylamine

-

Water

Procedure:

-

To a solution of the aromatic β-amino nitrile (1.0 equiv.) in sulfolane, add the corresponding acid chloride (2.1 equiv.).

-

Stir the mixture at 90-95 °C for approximately 72 hours, monitoring for the full conversion of the aminonitrile to the acylated intermediate by LC-MS.

-

Cool the mixture to 45 °C and adjust the volume with sulfolane.

-

Add phosphorus pentachloride (1.8 equiv.) in one portion and continue stirring at 100 °C for about 12 hours, or until the intermediate is fully converted, as monitored by HPLC.

-

Cool the reaction batch to 50 °C and quench by adding N-methyl-2-pyrrolidone, maintaining the temperature between 46-54 °C.

-

Further cool the solution to 13-14 °C and add water while keeping the temperature between 14-20 °C.

-

Neutralize the reaction suspension to a pH of approximately 7.6 with triethylamine.

-

Stir the mixture at room temperature overnight.

-

The precipitated solid (the this compound product) is collected by filtration, washed with water, and dried under vacuum at 50 °C.

Chemical Reactivity and Derivatization

The electron-deficient nature of the pyrimidine ring, amplified by the presence of two nitrogen atoms, makes the C4 position susceptible to nucleophilic attack. The chlorine atom at this position is an excellent leaving group, facilitating two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone reaction for the functionalization of 4-chloropyrimidines, allowing for the introduction of a wide range of substituents. The general mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate.

Experimental Protocols for Nucleophilic Substitution

This protocol describes the reaction of 4-chloropyrimidines with primary and secondary amines to yield 4-aminopyrimidine derivatives.

Materials:

-

This compound derivative (1.0 equiv.)

-

Amine nucleophile (1.1-1.5 equiv.)

-

Base (e.g., DIPEA, 1.5-2.0 equiv.)

-

Solvent (e.g., ethanol, 2-propanol)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry reaction vessel, dissolve the this compound derivative in the chosen solvent.

-

Add the amine nucleophile and the base to the solution.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Amination: [2] For accelerated reactions, a microwave reactor can be utilized.

-

Combine the this compound derivative (1.0 equiv.), amine nucleophile (1.1 equiv.), base (e.g., DIPEA, 1.1 equiv.), and solvent (e.g., ethanol) in a microwave reaction vial.

-

Seal the vial and heat in the microwave reactor at 120-140 °C for 15-30 minutes.

-

Follow steps 5-8 from the conventional heating protocol for work-up and purification.

This protocol details the synthesis of 4-(alkyl/arylthio)pyrimidines.

Materials:

-

This compound derivative (1.0 equiv.)

-

Thiol (1.1 equiv.)

-

Base (e.g., NaH, K₂CO₃, 1.1 equiv.)

-

Solvent (e.g., DMF, THF)

Procedure:

-

In a reaction vessel, prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.

-

Add the this compound derivative to the thiolate solution.

-

Stir the reaction mixture at a suitable temperature (typically 25-80 °C) for 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product.

This protocol describes the formation of 4-alkoxypyrimidines.

Materials:

-

This compound derivative (1.0 equiv.)

-

Alcohol (used as solvent or as a reagent, 1.1 equiv.)

-

Base (e.g., NaH, KOtBu, 1.1 equiv.)

-

Solvent (if alcohol is not the solvent, e.g., THF, dioxane)

Procedure:

-

Prepare the alkoxide by adding the base to the alcohol (either as the solvent or dissolved in another solvent) at 0 °C to room temperature.

-

Add the this compound derivative to the alkoxide solution.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1-24 hours.

-

Monitor the reaction's progress.

-

Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent.

-

Dry the organic phase, concentrate, and purify the crude product.

Applications in Drug Discovery: Targeting Signaling Pathways

The this compound scaffold is a privileged structure in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of this compound have been developed to target several critical signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Pyrimidine derivatives, including those synthesized from this compound, have been developed as potent inhibitors of kinases within this pathway, such as PI3K and Akt.[3][4][5][6][7]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another fundamental signaling pathway that controls cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of this pathway are frequent in cancer. This compound-based compounds have been investigated as inhibitors of kinases in this pathway, such as MEK and ERK.[8][9][10][11][12]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is associated with various cancers and inflammatory diseases. Pyrimidine-based molecules are being actively explored as inhibitors of JAK kinases.[13][14][15][16][17]

Conclusion

This compound is a versatile and highly valuable scaffold in modern drug discovery and organic synthesis. Its favorable reactivity, particularly in nucleophilic aromatic substitution reactions, provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of this compound derivatives as potent inhibitors of key signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, underscores its significance for the development of novel therapeutics, especially in oncology and immunology. The experimental protocols and pathway analyses presented in this guide are intended to facilitate further research and innovation in the application of this important heterocyclic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections [mdpi.com]

- 11. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold in numerous biologically significant molecules including nucleic acids and various pharmaceuticals, exhibits a unique electronic character that dictates its reactivity. This technical guide provides a comprehensive exploration of the electrophilicity of the pyrimidine ring, offering insights into its reactivity towards electrophiles, the factors governing this reactivity, and its implications in biological systems and drug design. This document delves into the theoretical underpinnings of pyrimidine's electronic nature, supported by quantitative data, detailed experimental protocols for studying its reactivity, and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and biological chemistry.[1][2] Its derivatives are integral components of DNA and RNA (cytosine, thymine, and uracil) and are found in a plethora of therapeutic agents exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] The arrangement of the nitrogen atoms within the ring renders it electron-deficient, a characteristic that significantly influences its chemical behavior. This π-deficiency makes the pyrimidine ring susceptible to nucleophilic attack and generally less reactive towards electrophiles compared to benzene. However, electrophilic substitution reactions are possible, particularly under specific conditions and with appropriate substitution on the ring.[5] A thorough understanding of the electrophilicity of the pyrimidine ring is therefore crucial for the rational design of novel therapeutics and for elucidating biological mechanisms.

Electronic Structure and Reactivity

The two nitrogen atoms in the pyrimidine ring are electronegative and exert a strong electron-withdrawing inductive effect, which reduces the electron density of the ring carbons. This effect is most pronounced at the C-2, C-4, and C-6 positions, making them particularly electron-deficient and thus prone to nucleophilic attack. Conversely, the C-5 position is the most electron-rich carbon and is the preferred site for electrophilic aromatic substitution.[5]

Computational studies, particularly Frontier Molecular Orbital (FMO) theory, provide a powerful framework for understanding this reactivity. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's nucleophilic and electrophilic character, respectively.[6][7] For pyrimidine, the LUMO is of low energy, indicating its susceptibility to nucleophilic attack. While the HOMO is of relatively low energy, making it a weak nucleophile, electrophilic attack can still occur at the site where the HOMO coefficient is largest, which is the C-5 position.

Factors Influencing Electrophilicity

The electrophilicity of the pyrimidine ring can be modulated by the presence of substituents.

-

Activating Groups: Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the ring, particularly at the ortho and para positions relative to the substituent. When attached to the pyrimidine ring, these groups can activate the ring towards electrophilic substitution, primarily at the C-5 position.

-

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens further decrease the electron density of the ring, making electrophilic substitution even more difficult.

Key Electrophilic Substitution Reactions

While challenging, several electrophilic substitution reactions on the pyrimidine ring have been reported, often requiring activating substituents or forcing conditions.

Halogenation

Halogenation of pyrimidines, such as bromination and chlorination, typically occurs at the C-5 position, especially in the presence of activating groups. For instance, the bromination of pyrimidines can be achieved using bromine in glacial acetic acid.

Nitration

Nitration of the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring and the fact that the ring nitrogen atoms can be protonated under the strongly acidic conditions of nitration, which further deactivates the ring. However, pyrimidones and pyrimidines with activating groups can undergo nitration.[8]

Quantitative Analysis of Pyrimidine Electrophilicity

The electrophilicity of the pyrimidine ring and its derivatives can be quantified through various experimental and computational methods.

pKa Values

The basicity of the nitrogen atoms in the pyrimidine ring, as indicated by their pKa values, provides an indirect measure of the ring's electron density. A lower pKa value suggests lower basicity and a more electron-deficient ring. Substituents on the ring can significantly influence these pKa values.

| Compound | pKa1 | pKa2 |

| Pyrimidine | 1.23[9] | -6.9 |

| 2-Aminopyrimidine | 3.54 | |

| 4-Aminopyrimidine | 5.71 | |

| 5-Aminopyrimidine | 2.72 | |

| 2-Hydroxypyrimidine | 2.24 | 9.17 |

| 4-Hydroxypyrimidine | 2.5 | 9.4 |

| 5-Hydroxypyrimidine | 8.3 | |

| 2-Chloropyrimidine | -1.4 | |

| 4-Chloropyrimidine | 0.4 | |

| 5-Bromopyrimidine | 0.2 | |

| 2-Methylpyrimidine | 2.0 | |

| 4-Methylpyrimidine | 1.98 | |

| 5-Methylpyrimidine | 1.6 |

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.[10][11][12]

Reaction Kinetics

The rate of electrophilic substitution reactions provides a direct measure of the pyrimidine ring's reactivity. These rates are highly dependent on the nature of the electrophile, the substituents on the pyrimidine ring, and the reaction conditions.

| Reaction | Substrate | Rate Constant (k) | Conditions |

| Bromination | 2-Aminopyrimidine | - | Acetic Acid, room temp. |

| Nitration | 2,4-Diamino-6-phenylpyrimidine | - | H2SO4/HNO3, 0°C |

Experimental Protocols

General Procedure for Bromination of an Activated Pyrimidine

This protocol describes a general method for the bromination of a pyrimidine ring activated with an electron-donating group.

Materials:

-

Substituted pyrimidine

-

Glacial acetic acid

-

Bromine

-

Sodium thiosulfate solution

-

Dichloromethane

-

Magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the substituted pyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirring solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization.

Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This protocol outlines a general method for monitoring the kinetics of an electrophilic substitution reaction of a pyrimidine derivative that results in a change in the UV-Vis absorption spectrum.[13][14][15][16]

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Stock solutions of the pyrimidine substrate and the electrophile in a suitable solvent

-

Thermostatted water bath

Procedure:

-

Determine the UV-Vis spectra of the starting pyrimidine and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction.

-

Equilibrate the stock solutions of the pyrimidine and the electrophile to the desired reaction temperature in a water bath.

-

In a quartz cuvette, mix the pyrimidine solution with the solvent and place it in the spectrophotometer to record the initial absorbance (A₀) at the chosen wavelength.

-

Initiate the reaction by adding the electrophile solution to the cuvette, mix quickly, and immediately start recording the absorbance at fixed time intervals.

-

Continue data collection until the absorbance reaches a stable value (A∞), indicating the completion of the reaction.

-

The concentration of the reactant or product at any given time can be calculated using the Beer-Lambert law.

-

Plot the concentration data versus time to determine the reaction order and the rate constant.

Visualizing Pyrimidine Electrophilicity and Reactivity

Graphviz diagrams can be used to visualize complex relationships, such as reaction mechanisms and biological pathways.

Electrophilic Aromatic Substitution Mechanism

Caption: General mechanism of electrophilic aromatic substitution on the pyrimidine ring.

Frontier Molecular Orbitals of Pyrimidine

Caption: Frontier Molecular Orbital interaction in the electrophilic attack on pyrimidine.

Pyrimidine Biosynthesis Pathway

Caption: De novo pyrimidine biosynthesis pathway.[8][17][18][19][20]

Biological Significance and Drug Development

The electrophilic properties of the pyrimidine ring and its derivatives are of profound importance in a biological context. The nucleobases in DNA and RNA can be susceptible to electrophilic attack by mutagens, leading to DNA damage. Understanding these interactions is critical in toxicology and cancer research.

In drug development, the pyrimidine scaffold is a "privileged structure" due to its ability to interact with a wide range of biological targets.[2][3][4] The electrophilicity of the pyrimidine ring can be strategically manipulated to design covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action. Furthermore, understanding the metabolic pathways of pyrimidine-based drugs, which can involve electrophilic transformations, is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles.

Conclusion

The electrophilicity of the pyrimidine ring is a multifaceted property governed by its inherent electronic structure and the influence of substituents. While generally considered an electron-deficient heterocycle with limited reactivity towards electrophiles, electrophilic substitution at the C-5 position is achievable and represents an important transformation in the synthesis of functionalized pyrimidines. A comprehensive understanding of the factors that control this reactivity, supported by quantitative data and robust experimental protocols, is essential for advancing research in medicinal chemistry, chemical biology, and drug discovery. The strategic manipulation of the electrophilic character of the pyrimidine ring will undoubtedly continue to be a valuable tool in the development of novel therapeutic agents.

References

- 1. [PDF] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions | Semantic Scholar [semanticscholar.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 13. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. davuniversity.org [davuniversity.org]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Pyrimidine Biosynthesis | PPTX [slideshare.net]

Reactivity of 4-Chloropyrimidine in Nucleophilic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] Functionalization of the pyrimidine ring is critical for modulating the pharmacological properties of these molecules. Among the various synthetic intermediates, 4-chloropyrimidines are particularly valuable due to the reactivity of the C4-position towards nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of 4-chloropyrimidine, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) mechanism, factors influencing reaction outcomes, quantitative data on reaction yields, and detailed experimental protocols for key transformations.

The Electronic Landscape and Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heteroaromatic system owing to the presence of two electronegative nitrogen atoms at positions 1 and 3. These atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly reducing the electron density of the ring carbons. This inherent electrophilicity renders the pyrimidine ring susceptible to nucleophilic attack. The C2, C4, and C6 positions are particularly activated towards nucleophiles due to their proximity to the nitrogen atoms.

Generally, 4-chloropyrimidines display greater reactivity towards nucleophiles compared to their 2-chloropyrimidine counterparts. This enhanced reactivity is primarily due to the superior electronic stabilization of the intermediate formed during the SNAr reaction at the C4 position. Frontier molecular orbital (FMO) theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making C4 more electrophilic and susceptible to nucleophilic attack.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on this compound predominantly proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1]

-

Nucleophilic Attack: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. This step temporarily breaks the aromaticity of the ring.

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the 4-substituted pyrimidine product.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. For this compound, the negative charge of this intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, providing significant stabilization and thus facilitating the reaction.

General SNAr mechanism for this compound.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution on this compound:

-

Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Me) on the pyrimidine ring increase its electrophilicity and accelerate the rate of SNAr. Conversely, electron-donating groups (e.g., -NH₂, -OR) deactivate the ring towards nucleophilic attack.

-

Nucleophile: The strength and nature of the nucleophile are crucial. Aliphatic amines are generally more reactive than aromatic amines. The reactivity of anionic nucleophiles is typically higher than their neutral counterparts.

-

Solvent: Polar aprotic solvents like DMF and DMSO are commonly used. However, for certain reactions, such as aminations, water has been shown to be a highly effective solvent, particularly under acidic conditions.[2]

-

Temperature: Higher temperatures are often employed to drive slower reactions to completion. Microwave irradiation can also be used to significantly accelerate reaction rates.

-

Regioselectivity in Polychlorinated Pyrimidines: In di- and trichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. For instance, in the reaction of 2,4-dichloropyrimidine, substitution typically occurs preferentially at C4.[3]

Quantitative Data on Nucleophilic Substitution

Table 1: Substitution with Amine Nucleophiles

| This compound Derivative | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

| 2-CF₃-4-chloroquinazoline | Pyrrolidine | N/A | N/A | RT | 5 min | 97 | [4] |

| 2-CF₃-4-chloroquinazoline | Piperidine | N/A | N/A | RT | 5 min | 95 | [4] |

| 2-CF₃-4-chloroquinazoline | Morpholine | N/A | N/A | RT | 5 min | 96 | [4] |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl | 80 | 6 h | >95 (conversion) | [2] |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Methoxyaniline | Water | HCl | 80 | 6 h | >95 (conversion) | [2] |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Nitroaniline | Water | HCl | 80 | 6 h | >95 (conversion) | [2] |

Table 2: Substitution with Thiol Nucleophiles

| This compound Derivative | Thiol Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | N/A | N/A | N/A | N/A | N/A | [5] |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium hydrosulfide | DMF/Water | NaSH | 0 | N/A | 76 | [6] |

Note: Detailed yield information for a broad range of thiol substitutions on simple 4-chloropyrimidines is less commonly reported in the initial literature search. The provided examples are illustrative.[1]

Table 3: Substitution with Alcohol Nucleophiles (Alkoxylation)

| This compound Derivative | Alcohol Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

| 4-Chloropyridine hydrochloride | C5-C18 Alcohols | DMSO | NaOH | 80 | Overnight | 75-80 | [1] |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | N/A | N/A | N/A | N/A | 86 | [1] |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide | N/A | N/A | N/A | N/A | N/A | [1][5] |

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution on 4-chloropyrimidines. Specific conditions should be optimized for each substrate and nucleophile combination.

General experimental workflow for nucleophilic substitution.

Protocol 5.1: Reaction with Amine Nucleophiles

Materials:

-

This compound derivative (1.0 equiv)

-

Amine nucleophile (1.1-1.5 equiv)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 equiv)

-

Solvent (e.g., EtOH, DMF, DMSO, or Water)

-